molecular formula C7H5F2I B1428732 1,5-Difluoro-2-iodo-4-methylbenzene CAS No. 333447-42-0

1,5-Difluoro-2-iodo-4-methylbenzene

Cat. No. B1428732
M. Wt: 254.02 g/mol
InChI Key: QLFLTNBMONMJMI-UHFFFAOYSA-N
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Description

“1,5-Difluoro-2-iodo-4-methylbenzene” is a chemical compound with the CAS Number: 333447-42-0 . It has a molecular weight of 254.02 and its IUPAC name is 1,5-difluoro-2-iodo-4-methylbenzene . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of “1,5-Difluoro-2-iodo-4-methylbenzene” involves a reaction with N-iodosuccinimide in trifluoroacetic acid at 20℃ . The mixture is stirred at room temperature overnight before it is poured into ice and extracted with hexanes . The crude product is then purified by silica gel chromatography .


Molecular Structure Analysis

The InChI code for “1,5-Difluoro-2-iodo-4-methylbenzene” is 1S/C7H5F2I/c1-4-2-7 (10)6 (9)3-5 (4)8/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1,5-Difluoro-2-iodo-4-methylbenzene” is a liquid at normal temperatures . The compound should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Thermochemistry of Halogen-Substituted Methylbenzenes

The research by Verevkin et al. (2015) provides insights into the thermochemistry of various halogen-substituted methylbenzenes, including 1,5-Difluoro-2-iodo-4-methylbenzene. They used experimental vapor pressures and quantum-chemical methods to study these compounds. This research is essential for understanding the physical properties and reactivity of these chemicals.

EPR Studies on H-Abstraction

The study by Dou et al. (2005) explored the H-abstraction from methylbenzenes using "magic blue" reagent. Their research focused on how benzylic H-atoms can be abstracted and the subsequent formation of benzyl radicals, which is significant for understanding the reactivity and potential applications of these compounds in various chemical processes.

Matrix Isolation of Perfluorinated p-Benzyne

Research by Wenk et al. (2001) discussed the generation of 1,4-didehydro-2,3,5,6-tetrafluorobenzene from 1,4-diiodotetrafluorobenzene. This study is crucial for understanding the behavior of similar fluorinated benzene derivatives, like 1,5-Difluoro-2-iodo-4-methylbenzene, under specific conditions such as photolysis.

Vibrational Spectra of Difluoro Dinitrobenzene

An investigation by Seshadri and Padmavathy (2017) into the vibrational spectra of 1,5-Difluoro-2,4-dinitrobenzene provides valuable information on the molecular structure and properties of such compounds. This research is critical for understanding the physical characteristics and potential applications of 1,5-Difluoro-2-iodo-4-methylbenzene in various fields.

Chemical Modification of Erythrocyte Membrane

The study by Berg, Diamond, and Marfey (1965) investigated the effects of compounds like 1,5-difluoro-2,4-dinitrobenzene on erythrocyte membranes. This research highlights the interaction of such chemicals with biological membranes, which is essential for understanding their biological effects and potential therapeutic applications.

Synthesis of Benzo [1,5] oxazepin-4-one-based Compounds

A study by Wang et al. (2008) on the synthesis of novel compounds from 1,5-difluoro-2,4-dinitrobenzene shows the synthetic versatility of such chemicals. Their work contributes to the development of molecular libraries for therapeutic applications, demonstrating the potential pharmaceutical relevance of 1,5-Difluoro-2-iodo-4-methylbenzene derivatives.

Organometallic Chemistry Using Partially Fluorinated Benzenes

Pike, Crimmin, and Chaplin (2017) examined the use of fluorobenzenes in organometallic chemistry (Pike, Crimmin, & Chaplin, 2017). Their study highlights the relevance of compounds like 1,5-Difluoro-2-iodo-4-methylbenzene in the field of organometallic chemistry, including their role as solvents and ligands in various chemical reactions.

Generation of Fluorinated m-Benzyne Derivatives

Research by Wenk and Sander (2002) focused on generating fluorinated m-benzyne derivatives, including those similar to 1,5-Difluoro-2-iodo-4-methylbenzene. This study is significant for understanding the formation and properties of such reactive intermediates in chemical synthesis.

Synthesis of Difluoro α-tocopherol

The synthesis of 4,4-Difluoro-α-tocopherol using a cross-coupling reaction, as explored by Kumadaki et al. (2002), demonstrates the synthetic applications of fluorinated aromatic compounds like 1,5-Difluoro-2-iodo-4-methylbenzene in producing valuable chemical entities.

Syntheses, Structures, and Redox Properties

A study by Sasaki, Tanabe, and Yoshifuji (1999) on the syntheses, structures, and redox properties of certain fluorobenzene derivatives provides insights into the chemical behavior of similar compounds like 1,5-Difluoro-2-iodo-4-methylbenzene, especially in terms of their redox characteristics.

Safety And Hazards

The safety information for “1,5-Difluoro-2-iodo-4-methylbenzene” includes several hazard statements: H302-H315-H320-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1,5-difluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFLTNBMONMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Difluoro-2-iodo-4-methylbenzene

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-1-methylbenzene (6 g, 47 mmol) in trifluoroacetic acid (15 mL) was added N-iodosuccinimide (12.1 g). The mixture was stirred at rt overnight before it was poured into ice and extracted with hexanes. The organic layer was separated and washed with saturated Na2S2O3, NaHCO3, brine and then dried over MgSO4. The crude product was purified by silica gel chromatography to give 94A (10.7 g, 90% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.15-2.30 (m, 3H) 6.73-6.85 (m, 1H) 7.55 (t, J=7.69 Hz, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Chen, S Song, M Qi, X Huan, Y Wang… - Acta Pharmacologica …, 2017 - nature.com
Poly (ADP-ribose) polymerase 1 (PARP1) is overexpressed in a variety of cancers, especially in breast and ovarian cancers; tumor cells that are deficient in breast cancer gene 1/2 (…
Number of citations: 9 www.nature.com
S Venkatraman, F Velazquez, S Gavalas, W Wu… - Bioorganic & Medicinal …, 2014 - Elsevier
HCV infections are the leading causes for hepatocellular carcinoma and liver transplantation in the United States. Recent advances in drug discovery have identified direct acting …
Number of citations: 10 www.sciencedirect.com

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